molecular formula C8H18O3 B1592457 Octane-1,2,8-triol CAS No. 382631-43-8

Octane-1,2,8-triol

Cat. No. B1592457
CAS RN: 382631-43-8
M. Wt: 162.23 g/mol
InChI Key: GKCGJDQACNSNBB-UHFFFAOYSA-N
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Description

Octane-1,2,8-triol, also known as 1,2,8-trihydroxyoctane, is a cyclic triol composed of three hydroxyl groups and one hydrocarbon group. It is a white crystalline solid with a melting point of -6.5 °C. It is a naturally occurring compound found in some plant oils, such as olive oil, and is used in the synthesis of several pharmaceuticals and other compounds.

Scientific Research Applications

Corrosion Inhibition

One application of compounds related to octane-1,2,8-triol is in corrosion inhibition. Research has investigated the use of spirocyclopropane derivatives, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, as effective inhibitors for mild steel in acidic solutions. These inhibitors demonstrate physical and chemical adsorption properties and align with the Langmuir isotherm model (Chafiq et al., 2020).

Vibrational Spectra and Theoretical Calculations

Another area of research focuses on the vibrational spectra and theoretical calculations of octane derivatives. Studies on 2,4,7-trioxa[3.3.0]octane have contributed to understanding the conformational forms and vibrational properties of such molecules, which are essential for developing new materials and understanding molecular interactions (Chun et al., 2015).

Increasing Octane Number in Fuels

This compound derivatives have been explored for their potential in increasing the octane number of fuels. For example, studies have shown that functionalized carbon nanotubes can be effective in increasing the octane number of gasoline, demonstrating the utility of octane derivatives in fuel enhancement (Safari Kish et al., 2010).

Synthesis of Biologically Active Compounds

In pharmaceutical research, octane derivatives are used as catalysts in synthesizing biologically active compounds. For instance, 1,4-disulfo-1,4-diazabicyclo[2.2.2]octane derivatives have been employed in the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives, showcasing the chemical versatility of octane-related compounds (Shirini et al., 2015).

Fuel Additives and Combustion Efficiency

Octane derivatives have also been studied for their role in fuel additives and combustion efficiency. Research in this area focuses on how different octane derivatives affect the performance of internal combustion engines, providing insights into fuel formulation and efficiency improvement (Westbrook et al., 2018).

properties

IUPAC Name

octane-1,2,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c9-6-4-2-1-3-5-8(11)7-10/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCGJDQACNSNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634002
Record name Octane-1,2,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

382631-43-8
Record name 1,2,8-Octanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382631-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane-1,2,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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